Cas no 82499-09-0 (6-[(3,4-dimethylbenzyl)sulfanyl]-5H-purine)

6-[(3,4-dimethylbenzyl)sulfanyl]-5H-purine structure
82499-09-0 structure
Product name:6-[(3,4-dimethylbenzyl)sulfanyl]-5H-purine
CAS No:82499-09-0
MF:C14H14N4S
MW:270.35276
CID:1806122
PubChem ID:96025

6-[(3,4-dimethylbenzyl)sulfanyl]-5H-purine Chemical and Physical Properties

Names and Identifiers

    • 6-[(3,4-dimethylbenzyl)sulfanyl]-5H-purine
    • 6-[(3,4-dimethylphenyl)methylsulfanyl]-7H-purine
    • NSC 48713
    • 6-((3,4-Dimethylbenzyl)thio)purine
    • BRN 0542899
    • 9H-PURINE, 6-(((3,4-DIMETHYLPHENYL)METHYL)THIO)-
    • UNII-TPG0Q8W41X
    • NSC-48713
    • 6-((3,4-Dimethylbenzyl)thio)-7H-purine
    • 1H-PURINE, 6-(((3,4-DIMETHYLPHENYL)METHYL)THIO)-
    • DTXSID10231782
    • 6-(((3,4-Dimethylphenyl)methyl)thio)purine
    • 6-(((3,4-Dimethylphenyl)methyl)thio)-9H-purine
    • NSC48713
    • 82499-09-0
    • Purine, 6-((3,4-dimethylbenzyl)thio)-
    • TPG0Q8W41X
    • Inchi: InChI=1S/C14H14N4S/c1-9-3-4-11(5-10(9)2)6-19-14-12-13(16-7-15-12)17-8-18-14/h3-5,7-8H,6H2,1-2H3,(H,15,16,17,18)
    • InChI Key: WEBGUJBZGMNFSM-UHFFFAOYSA-N
    • SMILES: CC1=C(C=C(C=C1)CSC2=NC=NC3=C2NC=N3)C

Computed Properties

  • Exact Mass: 270.09391764g/mol
  • Monoisotopic Mass: 270.09391764g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.8Ų
  • XLogP3: 3.2

6-[(3,4-dimethylbenzyl)sulfanyl]-5H-purine Related Literature

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